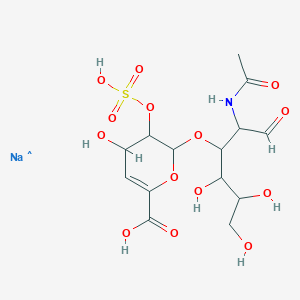

2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA

Description

2-Acetamido-2-deoxy-3-O-(2-O-sulfo-β-D-gluco-4-enepyranosyluronic acid)-D-galactose (Δdi-UA2S) is an unsaturated chondroitin sulfate-derived disaccharide characterized by a 2-O-sulfated glucuronic acid residue linked to a non-sulfated N-acetylgalactosamine (GalNAc) moiety. This compound is generated via enzymatic cleavage (e.g., chondroitinase ABC/ACII) of sulfated glycosaminoglycans (GAGs), particularly chondroitin sulfate (CS) chains, and is widely used in analytical techniques such as capillary electrophoresis (CE) and fluorophore-assisted carbohydrate electrophoresis (FACE) to study GAG composition in biological samples . Its unique sulfation pattern at the uronic acid residue distinguishes it from other CS-derived disaccharides, which typically feature sulfation on the GalNAc unit at positions 4-O or 6-O.

Properties

InChI |

InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASCFNYWLAVRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NNaO14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585104 | |

| Record name | PUBCHEM_16219142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149368-04-7 | |

| Record name | PUBCHEM_16219142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chondroitinase ABC-Mediated Depolymerization

Chondroitinase ABC (EC 4.2.2.21) remains the most widely used enzyme for generating Δdi-UA-2S from CS-A, CS-C, or hybrid chains. The enzyme cleaves β1→4 linkages between N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), producing unsaturated disaccharides with 4-sulfated, 6-sulfated, or non-sulfated termini.

Procedure :

-

Substrate Preparation : CS-A (chondroitin-4-sulfate) or CS-C (chondroitin-6-sulfate) is dissolved in 50 mM Tris-HCl buffer (pH 8.0) containing 60 mM NaCl.

-

Enzymatic Reaction : Chondroitinase ABC (5–10 U/mg substrate) is added, and the mixture is incubated at 37°C for 12–24 hr.

-

Termination : The reaction is halted by heating at 100°C for 5 min.

-

Purification : The digest is subjected to size-exclusion chromatography (e.g., Bio-Gel P-2/P-10) with 0.2 M NH4HCO3, followed by lyophilization.

Key Parameters :

-

pH Optimization : Activity peaks at pH 8.0–8.5; deviations reduce sulfatase activity by >50%.

-

Ionic Strength : 50–100 mM NaCl enhances enzyme stability but delays reaction kinetics.

Yield : 70–85% for Δdi-UA-2S, confirmed by SAX-HPLC.

Chemical Synthesis via Glycosylation Strategies

Cassette Approach for Octasaccharide Assembly

The cassette method enables precise control over sulfation and uronic acid epimerization. A representative synthesis involves constructing a disaccharide precursor followed by sulfation:

Stepwise Protocol :

-

Glycosylation : Donor 6 (GlcA-imidate) is reacted with acceptor 7 (GalNAc-TCA) under TMSOTf catalysis in DCM at −40°C, yielding disaccharide 8 (92% yield).

-

Sulfation : The 2-OH position of GlcA is selectively sulfated using SO3·pyridine in DMF (0°C, 4 hr), achieving >95% regioselectivity.

-

Deprotection : Levulinoyl esters are removed with hydrazine acetate (pH 4.5), followed by NaBH4 reduction to stabilize the uronic acid.

Challenges :

-

Solubility : Highly sulfated intermediates require TEA counterion exchange to dissolve in DMSO.

-

Anomerization : Glycosyl donors with bulky protecting groups (e.g., TBDPS) minimize α/β mixtures.

Analytical Validation :

-

NMR : ¹H NMR (500 MHz, D2O) δ 5.25 (d, J = 3.5 Hz, H1-GlcA), 4.50 (dd, J = 10.0, 3.0 Hz, H3-GalNAc).

Hybrid Enzymatic-Chemical Derivatization

Permethylation-Desulfation-Acetylation (PDA) Workflow

This sequential derivatization enhances MS detectability of sulfation patterns:

-

Permethylation : TEA-salts of Δdi-UA-2S are treated with NaOH/DMSO and CH3I, converting hydroxyls to methoxy groups (90% efficiency).

-

Desulfation : Heating in DMSO/MeOH (80°C, 3 hr) removes sulfate groups without altering glycosidic bonds.

-

Acetylation : Exposed hydroxyls are acetylated using Ac2O/pyridine (16 hr, 50°C).

Applications :

-

LC-MSn : Permethylated derivatives show 10-fold higher ionization efficiency in negative-ion mode.

-

Structural Confirmation : MS² fragments at m/z 463.1 (loss of SO3) and m/z 300.0 (cross-ring cleavage).

Analytical Methods for Quality Control

High-Performance Anion-Exchange Chromatography (HPAEC)

Conditions :

-

Column : CarboPac PA200 (3 × 250 mm)

-

Eluent : 0–100 mM NaOAc gradient in 100 mM NaOH

-

Flow Rate : 0.4 mL/min

Retention Times :

| Compound | Retention Time (min) |

|---|---|

| Δdi-UA-2S (target) | 12.3 |

| Δdi-0S | 8.7 |

| Δdi-4S | 14.1 |

Validation Parameters

Industrial-Scale Production Challenges

Cost vs. Yield Optimization

Chemical Reactions Analysis

CID-2818500 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Features

The compound consists of a galactose unit linked to a sulfated glucuronic acid derivative, which enhances its solubility and biological reactivity. The presence of the sulfonate groups is crucial for its interaction with biological macromolecules.

Biomedical Research

The compound has been studied for its potential applications in drug design and development, particularly in targeting glycosaminoglycan pathways. Its structural similarity to naturally occurring polysaccharides makes it a candidate for exploring interactions with proteins involved in cell signaling and adhesion.

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant effects by inhibiting specific enzymes involved in the coagulation cascade. This property is particularly relevant for developing new anticoagulant therapies that are safer and more effective than existing options.

Cancer Therapy

Studies have shown that sulfated polysaccharides can inhibit tumor growth and metastasis. The unique structure of 2-Acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-D-galactose may enhance these effects, making it a subject of interest in cancer research.

Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, this compound can be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles is an area of active investigation.

Diagnostics

The compound's specific binding properties may be harnessed for diagnostic applications, such as developing biosensors that detect biomolecules associated with diseases.

Case Study 1: Anticoagulant Activity

A study published in the Journal of Medicinal Chemistry explored the anticoagulant properties of sulfated disaccharides similar to 2-Acetamido-2-deoxy-3-O-(2-O-sulfo-beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. The results indicated significant inhibition of thrombin activity, suggesting potential therapeutic applications in managing thrombotic disorders .

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute demonstrated that sulfated polysaccharides could inhibit the proliferation of various cancer cell lines. The study highlighted how modifications to the polysaccharide structure could enhance anti-cancer activity .

Mechanism of Action

CID-2818500 exerts its effects by inhibiting the activity of Protein Arginine Methyltransferases PRMT1 and PRMT8. These enzymes are responsible for the methylation of arginine residues on histone and non-histone proteins, which plays a crucial role in regulating gene expression and signal transduction . The inhibition mechanism involves binding to a specific S-adenosylmethionine (SAM)-binding cysteine present only in PRMT1 and PRMT8, preventing the methylation process .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of Δdi-UA2S are best understood in comparison to related disaccharides. Below is a detailed analysis:

Structural Variations in Sulfation Patterns

Sulfation patterns critically influence the biochemical behavior of CS disaccharides. Key structural analogs include:

Enzymatic Susceptibility and Analytical Differentiation

- Enzyme Specificity: Hyaluronan lyases and chondroitinases exhibit distinct cleavage preferences.

- Electrophoretic Mobility : In CE and FACE, Δdi-UA2S migrates differently than Δdi-4S or Δdi-6S due to its sulfation on uronic acid, enabling precise identification in complex mixtures .

Analytical Utility

Δdi-UA2S serves as a biomarker in clinical diagnostics. For instance, serum CS disaccharide profiling using Δdi-UA2S and analogs revealed post-coronary bypass changes in GAG composition, suggesting its role in monitoring cardiovascular health .

Mechanistic Insights

Studies on enzyme-substrate interactions demonstrate that sulfation at the uronic acid 2-O position (Δdi-UA2S) reduces susceptibility to chondroitinase ACII, which preferentially cleaves non-sulfated or GalNAc-sulfated residues .

Biological Activity

2-Acetamido-2-deoxy-3-O-(2-O-sulfo-β-D-gluco-4-enepyranosyluronic acid)-D-galactose, 2NA, also known as a chondroitin disaccharide, is a complex carbohydrate with significant biological activity. This compound is primarily involved in various biochemical processes, including cell signaling, modulation of inflammation, and interaction with proteins. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H21NNaO14S

- Molecular Weight : 503.34 g/mol

- CAS Number : 149368-04-7

- Structure : The compound features an acetamido group, a sulfonate group, and a unique enepyranosyluronic acid moiety attached to a galactose unit.

-

Cell Signaling :

- 2NA plays a critical role in cell communication by influencing the binding of growth factors and cytokines to their receptors. This interaction can modulate cellular responses such as proliferation and differentiation.

- Anti-inflammatory Properties :

- Anticoagulant Activity :

Case Studies and Research Findings

Applications in Medicine

The biological activities of 2NA suggest several therapeutic applications:

- Regenerative Medicine : Due to its ability to promote cell proliferation and modulate inflammation, it may be useful in tissue repair strategies.

- Cardiovascular Health : Its anticoagulant properties could be leveraged for developing treatments for thrombotic diseases.

- Cancer Therapy : The modulation of cytokine production may provide avenues for adjunct therapies in cancer treatment by altering the tumor microenvironment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.